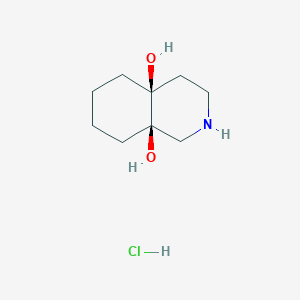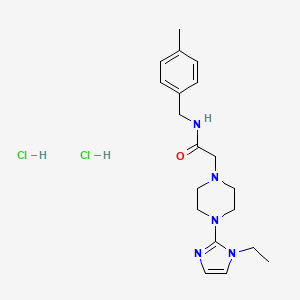
5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CMDFMO and has a molecular formula of C4H2ClF2N2O. CMDFMO is a heterocyclic organic compound that contains an oxadiazole ring and two halogens, which make it a highly reactive and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Background and Structural Significance
The 1,3,4-oxadiazole ring, a five-membered aromatic ring, features prominently in synthetic molecules, including 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole. This ring structure facilitates binding with various enzymes and receptors in biological systems through multiple weak interactions, leading to a wide range of bioactivities. Research in developing 1,3,4-oxadiazole-based derivatives has surged, given their therapeutic potential across various medical fields, such as anticancer, antibacterial, and antiviral treatments (Verma et al., 2019).
Synthesis and Biological Roles
1,3,4-Oxadiazoles, including derivatives like this compound, are synthesized through innovative methods. These compounds play a crucial role in new medicinal species development for treating numerous diseases, showcasing their importance in heterocyclic chemistry and drug discovery (Nayak & Poojary, 2019).
Pharmacological Developments
Recent research highlights the synthesis and pharmacology of oxadiazole derivatives, including 1,3,4- and 1,2,4-oxadiazoles. These compounds exhibit significant pharmacological activities, such as antimicrobial and anticancer properties, due to their ability to form hydrogen bond interactions with biomacromolecules. This highlights the potential of this compound in various therapeutic applications (Wang et al., 2022).
Metal-Ion Sensing Applications
Furthermore, 1,3,4-oxadiazole scaffolds, including functional derivatives, have been explored for metal-ion sensing applications. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them ideal candidates for developing chemosensors. This extends the application of this compound beyond pharmacology into material science and analytical chemistry (Sharma et al., 2022).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of drugs like ranitidine , which targets the H2 receptors in the stomach to reduce acid production.
Mode of Action
The difluoromethylation process, which is a key part of this compound’s structure, is known to be crucial in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
It’s worth noting that the compound’s difluoromethyl group plays a significant role in the functionalization of diverse fluorine-containing heterocycles , which are integral to various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, given the presence of the difluoromethyl group, which is known to enhance the pharmacokinetic properties of various drugs .
Result of Action
The compound’s structure suggests potential for significant biological activity, given its ability to undergo difluoromethylation , a process known to enhance the biological activity of various drugs.
Action Environment
It’s worth noting that the reaction outcomes of similar compounds are known to be influenced by the reaction environment .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)9-10-2/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFXWKSXCVKOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909305-15-2 |
Source


|
| Record name | 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)


![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)


![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)




![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)
